molecular formula C20H25NO3 B2839318 4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one CAS No. 847178-24-9

4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one

Cat. No.: B2839318
CAS No.: 847178-24-9
M. Wt: 327.424
InChI Key: AMGBGHBXOUJYSW-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a morpholine ring substituted with two methyl groups and a benzo[g]chromen-2-one core. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chromen-2-one core: This can be achieved by the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the morpholine moiety: The chromen-2-one intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromaticity.

    Substitution: Substituted derivatives with various functional groups attached to the morpholine ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. For example, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a morpholine ring and a benzo[g]chromen-2-one core makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

4-[(2,6-dimethylmorpholin-4-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-13-10-21(11-14(2)23-13)12-17-9-20(22)24-19-8-16-6-4-3-5-15(16)7-18(17)19/h7-9,13-14H,3-6,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGBGHBXOUJYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=O)OC3=C2C=C4CCCCC4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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